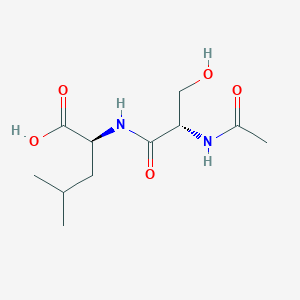
N-Acetyl-L-seryl-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-seryl-L-leucine is a synthetic compound derived from the amino acids serine and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-leucine typically involves the following steps:
Protection of Functional Groups: The hydroxyl group of serine and the amino group of leucine are protected using suitable protecting groups to prevent unwanted side reactions.
Coupling Reaction: The protected serine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The protecting groups are removed under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group of the acetyl moiety can be reduced to form an alcohol.
Substitution: The hydroxyl group of the serine residue can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
N-Acetyl-L-seryl-L-leucine has several scientific research applications, including:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.
Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and as a neuroprotective agent.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, leading to changes in cellular function and metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.
N-Acetyl-L-serine: A compound with similar structural features but lacking the leucine residue.
N-Acetyl-L-alanine: Another acetylated amino acid with different biological properties.
Uniqueness
N-Acetyl-L-seryl-L-leucine is unique due to the presence of both serine and leucine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets that are not observed with other similar compounds.
Properties
CAS No. |
820220-54-0 |
|---|---|
Molecular Formula |
C11H20N2O5 |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1 |
InChI Key |
WKQDDTDYSVHNOV-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(3-Methoxyphenyl)methylene]bis(4-ethyl-3-methyl-1H-pyrrole)](/img/structure/B12519755.png)
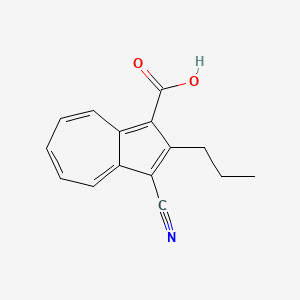
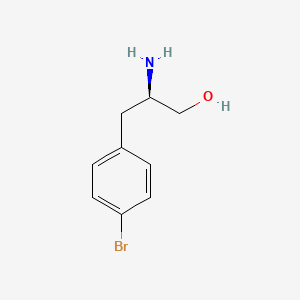
![Urea, N,N'-bis[4-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)butyl]-](/img/structure/B12519767.png)
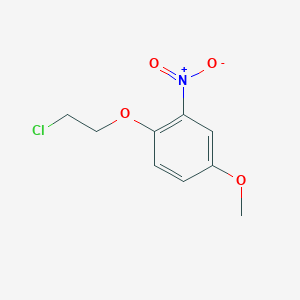

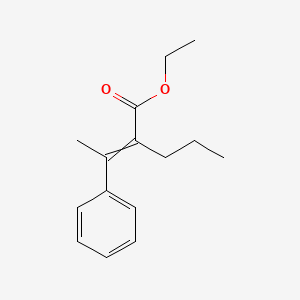
![2-[3-(4-Hydroxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12519784.png)
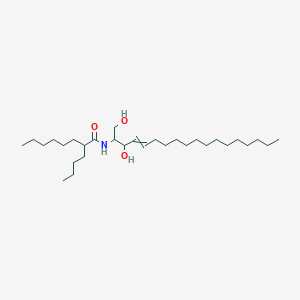
![6-[(1H-Imidazol-1-yl)(phenyl)methyl]-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B12519808.png)
![3-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole-1-carboxamide](/img/structure/B12519813.png)
![(2R)-2-[(tert-butoxycarbonyl)amino]-4-(methylcarbamoyl)butanoic acid](/img/structure/B12519814.png)
![Trimethyl{[2-(2-methylprop-1-en-1-yl)phenyl]ethynyl}silane](/img/structure/B12519824.png)
![2-Pyridinamine, 6-[4-[2-(dimethylamino)ethyl]-5-ethyl-2-methoxyphenyl]-](/img/structure/B12519828.png)
